![molecular formula C19H20O5 B5434009 3-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B5434009.png)
3-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-2-propen-1-one
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Overview
Description
Synthesis Analysis
- The synthesis of related compounds involves spectroscopic analysis such as MS, FT-IR, UV–visible, 1H NMR, and 13C NMR, alongside single crystal X-ray diffraction studies for structural confirmation (Kumar et al., 2018).
Molecular Structure Analysis
- Compounds with similar molecular structures demonstrate planarity and intramolecular hydrogen bonds, influencing their crystal structure (Kumar et al., 2018).
- Density functional theory (DFT) is employed to analyze molecular structures, offering insights into bond angles, distances, and spectroscopic properties (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
- Related compounds exhibit various intermolecular secondary interactions and display photophysical properties like UV–Visible and fluorescence spectroscopy, as well as electrochemical properties (Golla et al., 2020).
Physical Properties Analysis
- X-ray diffraction and FT-IR spectroscopy are key techniques in analyzing the physical properties of similar compounds (Mary et al., 2015).
Chemical Properties Analysis
- The chemical properties of similar compounds are characterized by their molecular electrostatic potential surface, reactivity descriptors, and optical properties (Kumar et al., 2016).
properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-11-9-14(12-18(16)23-3)15(20)10-8-13-6-5-7-17(22-2)19(13)24-4/h5-12H,1-4H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZBNBAMBIGBMC-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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